Cas no 2138573-84-7 (4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride)

4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a versatile heterocyclic building block used in organic synthesis and pharmaceutical applications. Its key structural features—a reactive formyl group and a sulfonyl chloride moiety—enable efficient derivatization, making it valuable for constructing complex molecules. The compound is particularly useful in nucleophilic substitution reactions, where the sulfonyl chloride acts as an excellent leaving group, facilitating the formation of sulfonamides or sulfonate esters. The methyl-substituted pyrazole core enhances stability while maintaining reactivity. This reagent is well-suited for medicinal chemistry, agrochemical research, and material science, offering precise functionalization opportunities for targeted molecular design. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride structure
2138573-84-7 structure
Product Name:4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS No:2138573-84-7
MF:C5H5ClN2O3S
MW:208.622798681259
CID:4641356
Update Time:2025-05-20

4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
    • Inchi: 1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3
    • InChI Key: DXNRFSKKWVFYPL-UHFFFAOYSA-N
    • SMILES: N1(C)C(S(Cl)(=O)=O)=C(C=O)C=N1

4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride Pricemore >>

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Additional information on 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Introduction to 4-Formyl-1-Methyl-1H-Pyrazole-5-Sulfonyl Chloride (CAS No. 2138573-84-7)

4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 2138573-84-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, offers a wide range of applications in the development of novel pharmaceuticals and chemical intermediates.

The molecular structure of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring substituted with a formyl group at the 4-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 5-position. The presence of these functional groups imparts specific reactivity and chemical properties that make it an attractive building block for various synthetic transformations.

In recent years, 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive molecules. The formyl group can be readily converted into other functional groups, such as hydroxymethyl or carboxyl groups, through reduction or oxidation reactions. This versatility allows chemists to tailor the compound to meet specific biological targets.

The sulfonyl chloride moiety in 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it an excellent starting material for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates, which are important classes of compounds in medicinal chemistry.

A notable application of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is in the development of anti-inflammatory agents. Research has shown that compounds derived from this intermediate exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. For example, a recent study published in the Journal of Medicinal Chemistry reported that a series of sulfonamide derivatives synthesized from 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.

Beyond its pharmaceutical applications, 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has also found use in materials science. The unique electronic properties of pyrazole derivatives make them suitable for the synthesis of functional materials with applications in electronics and energy storage. For instance, researchers have explored the use of pyrazole-based compounds as components in organic photovoltaic devices and as precursors for metalorganic frameworks (MOFs).

In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride. One common approach involves the reaction of 4-formylpyrazole with methyl iodide to introduce the methyl group, followed by sulfonylation with chlorosulfonic acid to form the sulfonyl chloride moiety. These synthetic strategies have been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications.

The safety and handling of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride are important considerations for researchers working with this compound. As with many organic chlorides, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) and laboratory safety protocols should be followed at all times.

In conclusion, 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 2138573-84-7) is a valuable compound with diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural features and reactivity make it an essential building block for the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.

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